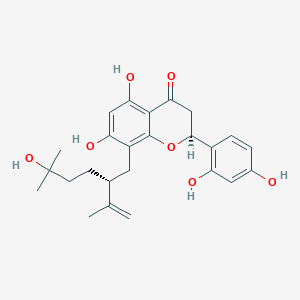![molecular formula C14H18O4 B14649644 2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) CAS No. 46854-50-6](/img/structure/B14649644.png)
2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . It is also known by several other names, including Benzene, m-bis(2,3-epoxypropoxy)-, Diglycidyl ether of resorcinol, and Resorcinol diglycidyl ether . This compound is characterized by the presence of two oxirane (epoxy) groups attached to a 1,3-phenylenebis(oxymethylene) backbone.
Méthodes De Préparation
The synthesis of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in applications such as anticancer therapy .
Comparaison Avec Des Composés Similaires
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) is unique due to its specific structure and reactivity. Similar compounds include:
Benzene, m-bis(2,3-epoxypropoxy)-: Similar in structure but may have different reactivity and applications.
Diglycidyl ether of resorcinol: Another name for the same compound, highlighting its use as a glycidyl ether.
Resorcinol diglycidyl ether: Emphasizes the presence of glycidyl groups attached to resorcinol.
These compounds share similar chemical properties but may differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
46854-50-6 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-methyl-2-[[3-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-4-3-5-12(6-11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3 |
Clé InChI |
WCTAUMRPESEGPN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)COC2=CC(=CC=C2)OCC3(CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
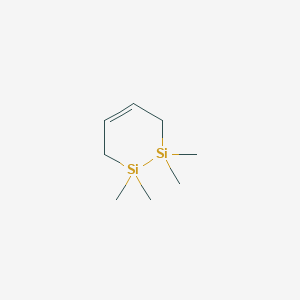
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
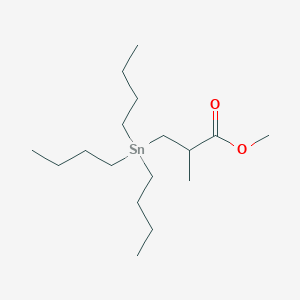
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
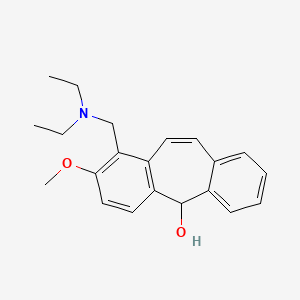
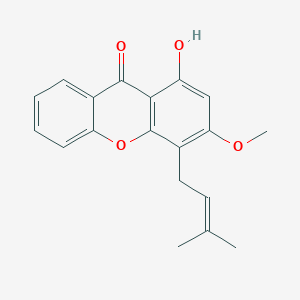

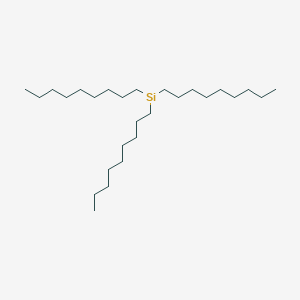

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
